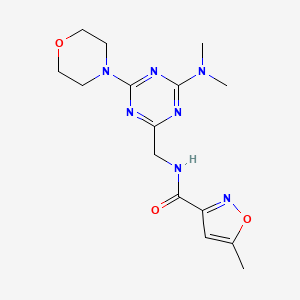

N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-5-methylisoxazole-3-carboxamide

Description

N-((4-(Dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-5-methylisoxazole-3-carboxamide is a triazine-based compound featuring a 1,3,5-triazine core substituted with dimethylamino and morpholino groups at positions 4 and 6, respectively. A methylisoxazole-3-carboxamide moiety is linked via a methylene bridge to the triazine ring.

Properties

IUPAC Name |

N-[[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]methyl]-5-methyl-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N7O3/c1-10-8-11(20-25-10)13(23)16-9-12-17-14(21(2)3)19-15(18-12)22-4-6-24-7-5-22/h8H,4-7,9H2,1-3H3,(H,16,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUSFFVCTRKZTTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NCC2=NC(=NC(=N2)N(C)C)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N7O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-5-methylisoxazole-3-carboxamide typically involves multiple steps. One common method includes the following steps:

Formation of the triazine ring: This can be achieved by reacting cyanuric chloride with dimethylamine and morpholine under controlled conditions.

Attachment of the isoxazole ring: The triazine intermediate is then reacted with a suitable isoxazole derivative, such as 5-methylisoxazole-3-carboxylic acid, in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

Final coupling: The resulting intermediate is then coupled with a suitable amine to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-5-methylisoxazole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Oxidized derivatives of the triazine and isoxazole rings.

Reduction: Reduced forms of the compound with altered functional groups.

Substitution: Substituted derivatives with new functional groups attached to the triazine ring.

Scientific Research Applications

N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-5-methylisoxazole-3-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-5-methylisoxazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Triazine Modifications

N-((4-Methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-5-phenylisoxazole-3-carboxamide (CAS: 2034351-57-8)

- Structural Differences: Triazine Substituents: Replaces the dimethylamino and morpholino groups at positions 4 and 6 with methoxy and pyrrolidinyl groups, respectively. Isoxazole Group: Substitutes the 5-methylisoxazole with a 5-phenylisoxazole.

- Molecular Formula : C₁₉H₂₀N₆O₃ (MW: 380.4 g/mol) vs. the target compound’s likely formula of C₁₈H₂₄N₈O₃ (estimated MW: ~424.4 g/mol).

- The phenylisoxazole vs. methylisoxazole could alter steric bulk and π-π stacking interactions with biological targets .

Bis(morpholino-triazine) Derivatives

- Example: Compounds with urea-linked benzoate esters (e.g., Methyl 4-(3-(4-(4,6-dimorpholino-1,3,5-triazin-2-yl)phenyl)ureido)benzoate).

- Structural Differences: Feature dual morpholino groups on the triazine and urea/benzoate appendages instead of isoxazole-carboxamide.

- Synthetic Routes : Utilize HBTU and Hunig’s base for amide coupling, suggesting shared methodologies for triazine functionalization .

Functional Group Analysis

Hypothetical Bioactivity Profiles

- Target Compound: The morpholino group may confer water solubility and kinase-binding capacity, while the methylisoxazole could stabilize hydrophobic pockets.

- CAS 2034351-57-8 : The phenylisoxazole might enhance binding to aromatic-rich enzyme active sites (e.g., cytochrome P450).

Biological Activity

N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-5-methylisoxazole-3-carboxamide is a complex organic compound that exhibits a variety of biological activities, primarily due to its unique structural features. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanism of action, and potential therapeutic applications.

Structural Characteristics

The compound consists of several functional groups:

- Triazine core : Contributes to its pharmacological properties.

- Morpholino group : Enhances solubility and bioavailability.

- Dimethylamino group : Potentially increases interaction with biological targets.

- Isoxazole ring : Known for various biological activities.

The molecular formula is with a molecular weight of approximately 304.36 g/mol.

Biological Activities

Research indicates that compounds with similar structures exhibit various biological activities:

Case Studies and Research Findings

- Antitumor Efficacy :

- Enzyme Inhibition Studies :

-

Synthesis and Structure-Activity Relationship (SAR) :

- The synthesis involves multi-step organic reactions that optimize yield and purity. Various derivatives have been tested for their biological activity, indicating that modifications to the triazine or isoxazole moiety can significantly affect potency and selectivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.